

Dosing Recommendations & Supporting Evidence

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Compound Focus: Ceftolozane Sulfate

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The table below summarizes the approved dosing regimens for ceftolozane/tazobactam in adults, which are considered appropriate for obese patients, provided dosage is adjusted for renal function [1].

Infection Type	Standard Dose (CrCl >50 mL/min)	Duration	Concurrent Therapy
Complicated Intra-abdominal Infection (cIAI)	1.5 g (1 g/0.5 g) IV q8h	4-14 days	Must be used in combination with metronidazole [1].
Complicated Urinary Tract Infection (cUTI)	1.5 g (1 g/0.5 g) IV q8h	7 days	---
Hospital-acquired/Ventilator-associated Bacterial Pneumonia (HABP/VABP)	3 g (2 g/1 g) IV q8h	8-14 days	---

Key Evidence for Use in Obesity: A 2018 study specifically investigated ceftolozane/tazobactam in severely/morbidly obese patients (BMI ≥ 35 kg/m²). Using Monte Carlo simulations, the study found that the approved, renal function-based dosing regimens achieved a $\geq 90\%$ **probability of target attainment** (for 1-log kill) against pathogens with an MIC up to 8 mg/L. This target attainment was similar to that in non-obese

patients [2]. This PK/PD finding was corroborated by phase 3 clinical outcomes data, which showed that **clinical and composite cure rates in severely/morbidly obese patients were similar to those in non-obese patients** [2].

Experimental Protocols for PK/PD Analysis

For researchers designing studies to evaluate antibiotic dosing, the following methodologies from the literature can serve as robust protocols.

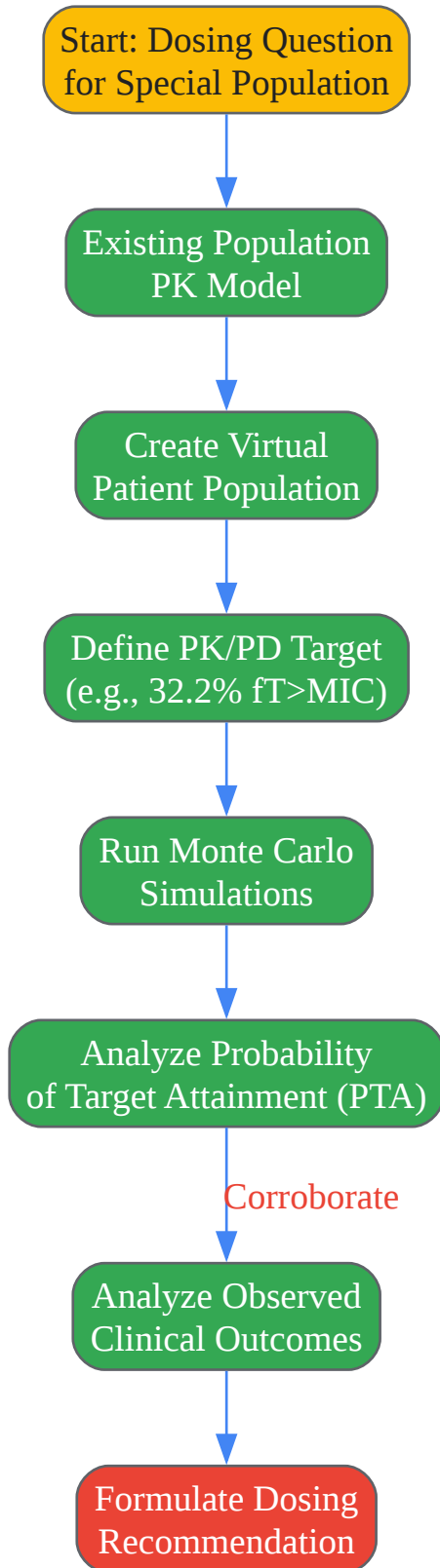
1. Protocol for Site-Specific Pharmacokinetic Studies This protocol, adapted from a 2023 study, is designed to measure antibiotic penetration into specific tissues [3].

- **Study Population:** Patients scheduled for elective lower gastrointestinal surgery.
- **Drug Administration:** Intravenous infusion of ceftolozane/tazobactam (1 g/0.5 g) over 1 hour. For prolonged surgeries, a second dose can be administered 3 hours after the end of the first infusion.
- **Sample Collection:** Collect plasma, peritoneal fluid, peritoneum, and subcutaneous adipose tissue samples at specified time points after the end of the infusion.
- **Sample Processing:**
 - **Plasma/Peritoneal Fluid:** Centrifuge for 20 minutes at 10,000 rpm; collect and freeze the supernatant.
 - **Tissue (Peritoneum/Subcutaneous Fat):** Wash with saline, homogenize with double-distilled water, centrifuge, and collect the supernatant.
- **Bioanalysis:** Measure total concentrations of ceftolozane and tazobactam using validated high-performance liquid chromatography (HPLC) methods [3].

2. Protocol for Monte Carlo Simulation for Target Attainment This protocol is used to predict the efficacy of dosing regimens across a patient population [2].

- **Population PK Model:** Use a previously published population pharmacokinetic model for the antibiotic.
- **Virtual Patient Population:** Randomly sample a large number of virtual patients (e.g., 1000) from a database that includes demographics of the target population (e.g., obese patients).
- **Simulation:** Perform Monte Carlo simulations for the dosing regimen(s) of interest.
- **Target Definition:** Define a PK/PD target. For ceftolozane, a common target is **32.2% $fT > MIC$** (i.e., the free drug concentration remains above the MIC for 32.2% of the dosing interval) for a 1-log kill.
- **Output Analysis:** Calculate the **probability of target attainment (PTA)** across a range of MICs (e.g., from 0.125 to 64 mg/L). A regimen is considered adequate if PTA is $\geq 90\%$ at the relevant MIC breakpoint [2].

The following diagram illustrates the logical workflow for conducting a PK/PD target attainment analysis to support dosing recommendations.



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Frequently Asked Questions (FAQs)

Q1: Does obesity significantly alter the volume of distribution (Vd) of ceftolozane and tazobactam, requiring a dose increase? A1: While obesity can alter the Vd of many drugs, a population PK analysis and simulation study concluded that approved dosing regimens of ceftolozane/tazobactam, when adjusted for renal function, achieve adequate PK/PD targets in severely/morbidly obese patients. Therefore, a dose increase solely based on body size is not recommended [2].

Q2: How do I adjust the dose for an obese patient with renal impairment? A2: Dose adjustment should be based on creatinine clearance (CrCl), not body weight alone. Adhere to the standard dosing recommendations for renal impairment [1]. For example, for a cIAI patient with a CrCl of 30-50 mL/min, the dose is 750 mg IV q8h. For patients with ESRD on hemodialysis, a loading dose followed by a reduced maintenance dose is required, administered after dialysis on treatment days [1].

Q3: What is the evidence that ceftolozane/tazobactam penetrates effectively into the target tissue in obese patients? A3: While direct studies in obese patients are limited, research in patients undergoing lower GI surgery shows that ceftolozane/tazobactam penetrates effectively into the abdominal tissue, including peritoneal fluid and the peritoneum. The concentration ratio between ceftolozane and tazobactam remains at or above the critical 2:1 ratio in these tissues, supporting its use for cIAI [3].

Q4: What are the critical PK/PD targets for ceftolozane? A4: The primary PK/PD index associated with the efficacy of ceftolozane is the percentage of the dosing interval that the free drug concentration exceeds the MIC (%fT>MIC). For a bacteriostatic effect (stasis), the target is approximately 24-29% fT>MIC, and for a 1-log kill (bactericidal), it is 32.2% fT>MIC [2] [3].

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